[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Description
Properties
IUPAC Name |
[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO4/c1-23-15-5-3-2-4-11(15)8-17(22)24-10-16(21)20-14-7-6-12(18)9-13(14)19/h2-7,9H,8,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSUXPWJTIQMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves the reaction of 4-chloro-2-fluoroaniline with an appropriate acylating agent to form the intermediate. This intermediate is then reacted with 2-(2-methoxyphenyl)acetic acid under suitable conditions to yield the final product. Common reagents used in these reactions include acyl chlorides, anhydrides, and esters, with catalysts such as Lewis acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
a) Substituent Effects on the Anilino Group
- [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2,6-dichlorophenyl)acetate (CAS 380336-91-4): Replaces the 2-methoxyphenyl group with a 2,6-dichlorophenyl moiety.
- [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-fluorobenzoate (CAS 380336-82-3): Substitutes the 2-methoxyphenyl with a 2-fluorophenyl group. Fluorine’s electronegativity may improve metabolic stability but reduce solubility compared to methoxy .
b) Ester Group Modifications
- [2-[(2-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate (): Features a 4-bromophenyl ester instead of 2-methoxyphenyl. Bromine’s higher atomic weight increases molecular mass (391.04 g/mol) and lipophilicity, which could enhance membrane permeability .
- 2-(4-Methoxyphenyl)-2-oxoethyl (4-methoxyphenyl)acetate (CAS 132589-78-7):
c) Heterocyclic Analogues
- [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-thiophen-3-ylacetate (CAS 474481-55-5): Replaces the phenyl ester with a thiophene ring. Sulfur incorporation may alter electronic properties and enhance interactions with sulfur-containing biological targets .
Physicochemical Properties
*Hypothetical formula based on structural analysis.
- Melting Points : Compounds with nitro or halogen substituents (e.g., ’s 5a: 258–259°C) tend to decompose at higher temperatures than those with methoxy groups, suggesting the target compound may exhibit stability up to ~250°C .
- Solubility : Methoxy groups generally enhance aqueous solubility, whereas bromine or chlorine increase lipophilicity .
Biological Activity
The compound [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate has garnered attention in recent years for its potential biological activities, particularly as a therapeutic agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Overview
Chemical Structure and Properties
- Chemical Name : [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
- CAS Number : 380475-77-4
- Molecular Formula : C16H13ClFNO4
- Molecular Weight : 335.73 g/mol
The compound features a chloro-fluoroaniline moiety linked to an acetate group, which may contribute to its biological activity through various mechanisms such as enzyme inhibition or receptor modulation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of fluoroaryl derivatives, including compounds structurally similar to [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate. For instance, fluoroarylbichalcophene derivatives exhibited significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 16 µM to 128 µM depending on the specific derivative tested .
| Compound | MIC (µM) | Inhibition Zone (mm) |
|---|---|---|
| MA-1156 | 16 | 15 |
| MA-1115 | 32 | 14 |
| MA-1116 | 64 | 16 |
| MA-1113 | 128 | - |
These findings suggest that modifications in the chemical structure can significantly influence the antimicrobial efficacy of related compounds.
Cytotoxicity and Anti-cancer Activity
Fluorinated compounds have demonstrated potent cytotoxic effects in various cancer cell lines. For example, fluorinated derivatives of glucose analogs have shown IC50 values lower than those of their non-fluorinated counterparts, indicating enhanced potency under hypoxic conditions . The incorporation of fluorine atoms appears to improve the binding affinity to target enzymes such as hexokinase, enhancing the therapeutic potential against tumors like glioblastoma multiforme (GBM).
The biological activity of [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate may involve:
- Enzyme Inhibition : The compound could inhibit key metabolic enzymes or receptors, leading to altered cellular metabolism and growth inhibition.
- Antibacterial Mechanisms : Similar compounds have been shown to disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways, leading to cell death.
- Cellular Interaction : The presence of halogenated groups can enhance lipophilicity and membrane permeability, facilitating better interaction with cellular targets.
Study on Antimicrobial Efficacy
In a recent study evaluating various fluoroaryl derivatives, it was found that compounds with similar structures to [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] exhibited strong antibacterial properties without developing resistance over time . The study utilized both disc diffusion and broth microdilution methods to assess efficacy against clinical strains of S. aureus.
Cancer Research Insights
Research into fluorinated glucose analogs has revealed that these compounds can effectively inhibit tumor growth in vitro and in vivo models by targeting metabolic pathways critical for cancer cell survival . The modification at the C-2 position with halogens was pivotal in enhancing the stability and uptake of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
